REACTION_CXSMILES
|
I[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:14]1[S:15][CH:16]=[CH:17][CH:18]=1>C(#N)C.[Hg]>[CH:7]([C:5]1[S:6][C:2]([C:13]2[S:9][C:10]([C:14]3[S:15][CH:16]=[CH:17][CH:18]=3)=[CH:11][CH:12]=2)=[CH:3][CH:4]=1)=[O:8]
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1SC=CC1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The acetonitrile was removed from the reaction solution under reduced pressure and CH2Cl2
|
Type
|
ADDITION
|
Details
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was added for extraction
|
Type
|
FILTRATION
|
Details
|
After the extract was filtered through silica gel layer
|
Type
|
CUSTOM
|
Details
|
separated by column chromatography
|
Type
|
CUSTOM
|
Details
|
was recovered from the eluate of ethyl acetate/n-hexane 1/9 fraction
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(S1)C=1SC(=CC1)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |